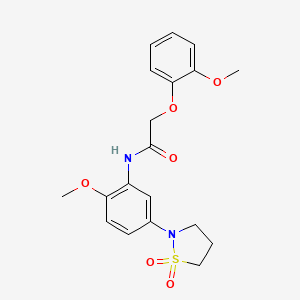
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazolidine dioxides and acetamide linkages are common in the literature for their potential pharmacological properties, including hypoglycemic and anticancer activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions under mild conditions. For instance, the synthesis of N-substituted acetamide derivatives is reported to be accomplished in good yields using conventional methods . Another study describes the preparation of thiazolidine derivatives by reacting certain acrylamides with chloroacetic acid and other reagents . Although the exact synthesis of the compound is not detailed, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide would likely feature a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms, as well as acetamide and methoxy functional groups. These structural elements are known to influence the biological activity of the molecule .
Chemical Reactions Analysis
Compounds with thiazolidine and acetamide groups can participate in various chemical reactions. For example, thiazolidine derivatives can be synthesized through cyclization reactions and can further react with aldehydes to form heterylidene derivatives . The presence of methoxy groups could also affect the reactivity and the overall chemical behavior of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The thiazolidine ring imparts certain stability and reactivity patterns, while the acetamide linkage affects the compound's hydrogen bonding potential and solubility. Methoxy groups can influence the lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties .
科学的研究の応用
β3-Adrenergic Receptor Agonists
N-phenyl-(2-aminothiazol-4-yl)acetamides, structurally related to the compound , have been synthesized and studied for their potential as human β3-adrenergic receptor (AR) agonists. These compounds show promise in treating obesity and non-insulin dependent diabetes due to their significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).
Antibacterial and Antioxidant Agents
Compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide have been synthesized and shown significant antibacterial activity against various bacteria such as E. coli, S. aureus, and B. subtilis. Additionally, these compounds exhibit antioxidant properties, making them valuable in combating oxidative stress-related issues (Hamdi et al., 2012).
Chemotherapeutic Agents
Certain derivatives related to the compound have demonstrated promising chemotherapeutic properties. These compounds, particularly those bearing 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety, showed high inhibitory activity against tumor cell lines such as A549 and MCF-7, indicating their potential as cancer therapeutics (Kaya et al., 2017).
Anion Coordination in Crystal Engineering
Studies on structurally related amide derivatives have revealed their ability to form specific geometries like tweezer-like structures and S-shaped geometries. These properties are significant in the field of crystal engineering and can lead to the development of materials with specialized functions (Kalita & Baruah, 2010).
Hypoglycemic Activity
Derivatives of the compound have shown significant hypoglycemic activity in animal models. These compounds could be valuable in the development of new treatments for diabetes due to their potential in lowering blood glucose levels (Nikaljea et al., 2012).
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-9-8-14(21-10-5-11-28(21,23)24)12-15(16)20-19(22)13-27-18-7-4-3-6-17(18)26-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUJOYKJWANNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)
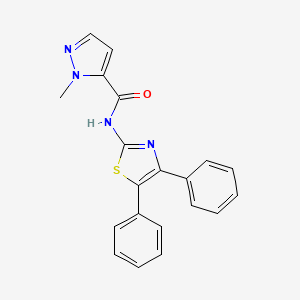
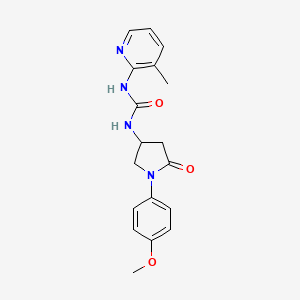
![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)
![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)
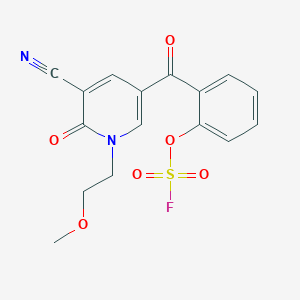
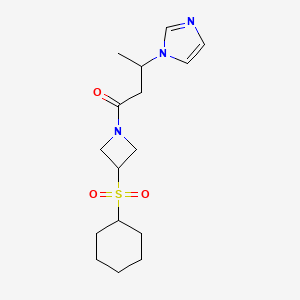
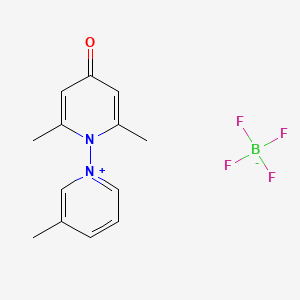
![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2501555.png)